N-hydroxy-2-(4-hydroxyphenyl)acetamide
Description
N-Hydroxy-2-(4-hydroxyphenyl)acetamide is a hydroxamic acid derivative characterized by a 4-hydroxyphenyl group attached to an acetamide backbone, with an additional N-hydroxy substitution. This structural motif confers unique physicochemical and biological properties. The compound’s phenolic hydroxyl group and hydroxamate moiety (N-hydroxy) enable metal chelation, a feature critical for inhibiting metalloenzymes such as matrix metalloproteinases (MMPs) or decarboxylases . Its synthesis often involves hydroxylation of precursor acetamides or coupling reactions with hydroxylamine derivatives .
Properties
IUPAC Name |
N-hydroxy-2-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9-12/h1-4,10,12H,5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVWTQQJPWXPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Optimization
The reaction employs N-aryloxyamide precursors (0.3 mmol), ammonium bromide (NHBr, 0.1 equiv.), and tetrabutylammonium tetrafluoroborate (nBuNBF, 1.0 equiv.) as supporting electrolytes. Electrolysis at a constant current of 5 mA facilitates oxidative coupling until full consumption of the starting material, monitored by thin-layer chromatography (TLC). Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography.
For N-hydroxy-2-(4-hydroxyphenyl)acetamide, substituting the aryloxyamide substrate with a 4-hydroxyphenyl-bearing analog could yield the target compound. This method avoids stoichiometric oxidants, aligning with green chemistry principles.
Yield and Characterization
Similar electrochemical syntheses of N-(4-hydroxy-2-methylphenyl)acetamide report yields of 79%. Characterization by H NMR typically shows aromatic proton resonances at δ 6.5–7.0 ppm and acetamide methyl groups at δ 2.0–2.1 ppm. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching theoretical values.
Multi-Step Organic Synthesis via Sequential Functionalization
A patent detailing the synthesis of N-(3-acetyl-2-hydroxyphenyl)acetamide provides a template for multi-step routes. Adapting this approach involves four stages: acetylation, bromination, Friedel-Crafts acylation, and hydrogenolysis.
Acetylation of 4-Aminophenol
Ortho-aminophenol derivatives react with acetic anhydride under ice-cold conditions to form N-(4-hydroxyphenyl)acetamide intermediates. Optimal molar ratios (1:1–1.5) of 4-aminophenol to acetic anhydride in ethyl acetate yield >85% conversion. The product is purified via recrystallization from ethyl acetate/hexane mixtures.
Introduction of the N-Hydroxy Group
To install the N-hydroxy moiety, hydroxylamine hydrochloride can react with the pre-formed acetamide under basic conditions. For example, treating N-(4-hydroxyphenyl)acetamide with hydroxylamine (NHOH·HCl) and sodium acetate in ethanol at 60°C facilitates nucleophilic substitution, yielding the N-hydroxy derivative.
Bromination and Functionalization
Bromination using N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the ortho position relative to the hydroxyl group. Subsequent Friedel-Crafts acetylation with aluminum chloride (AlCl) and acetyl chloride generates acetylated intermediates, which are hydrogenated over palladium on carbon (Pd/C) to remove bromine and reduce nitro groups if present.
Catalytic Hydrogenation and Reductive Amination
Hydrogenolysis of Nitro Precursors
Nitro-containing intermediates, such as N-(4-hydroxy-2-nitrophenyl)acetamide, are reduced to the corresponding amine using hydrogen gas and Pd/C. Further oxidation of the amine to the hydroxylamine can be achieved with m-chloroperbenzoic acid (mCPBA) or similar oxidants.
Reductive Amination Pathways
Condensing 4-hydroxyphenylglyoxal with hydroxylamine under reductive conditions (e.g., sodium cyanoborohydride) forms the N-hydroxyacetamide scaffold. This method requires careful pH control (pH 4–6) to avoid over-reduction.
Crystallization and Purification Strategies
Solvent Systems for Recrystallization
Ethyl acetate/hexane (20:1 to 50:1) and methanol/chloroform mixtures are effective for purifying N-hydroxyacetamides. The patent emphasizes gradient elution in silica gel chromatography (hexane:ethyl acetate) to isolate products with >95% purity.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form amines or other derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, palladium catalysts for reductive carbonylation, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound include aniline, 4-aminophenol, and 1,3-diphenylurea .
Scientific Research Applications
N-hydroxy-2-(4-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is structurally related to paracetamol and is investigated for its potential analgesic and antipyretic effects.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-hydroxy-2-(4-hydroxyphenyl)acetamide involves its interaction with various molecular targets and pathways. It inhibits the catalytic activity of enzymes such as horse radish peroxidase, which is a model for thyroid peroxidase. This inhibition affects the oxidation of iodides to diiodine by hydrogen peroxide .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-Hydroxy-2-(4-hydroxyphenyl)acetamide belongs to a broader class of substituted phenylacetamides. Key structural variants and their properties include:
Key Observations :
- Halogenation (e.g., bromo, chloro) increases lipophilicity and may enhance membrane permeability or metabolic stability .
- N-Hydroxy substitution introduces metal-chelating capacity, critical for enzyme inhibition .
- Electron-withdrawing groups (e.g., nitro) improve binding affinity in molecular docking studies .
Physicochemical Properties
Notes:
- The N-hydroxy group lowers the pKa of the hydroxamate moiety, enhancing metal-binding capacity compared to non-hydroxylated analogues .
- Halogenated derivatives (e.g., bromo, chloro) exhibit higher melting points due to increased molecular rigidity .
Q & A
Q. What strategies mitigate batch variability in biological assays involving this compound?
- Standardized protocols : Pre-treatment of compound stocks (sonication, filtration).
- Inter-laboratory validation : Collaborative studies using shared reference samples.
- Stability testing : Storage at –80°C in amber vials to prevent photodegradation .
Data Presentation Example
| Property | Value/Method | Reference |
|---|---|---|
| Synthetic yield | 65–78% (optimized oximation) | |
| IC₅₀ (MCF-7 cells) | 12.3 ± 1.5 µM | |
| LogP (calculated) | 1.89 (ChemAxon) | |
| Tautomeric equilibrium | pH-dependent (NMR-monitored) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
